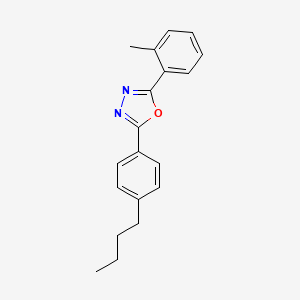

2-(4-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Butylphenyl)-5-(2-Methylphenyl)-1,3,4-oxadiazol ist eine organische Verbindung, die zur Klasse der Oxadiazole gehört. Oxadiazole sind heterozyklische Verbindungen, die ein Sauerstoff- und zwei Stickstoffatome in einem fünfgliedrigen Ring enthalten.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Butylphenyl)-5-(2-Methylphenyl)-1,3,4-oxadiazol beinhaltet typischerweise die Cyclisierung von Hydraziden mit Carbonsäuren oder deren Derivaten. Eine übliche Methode ist die Reaktion von 4-Butylbenzohydrazid mit 2-Methylbenzoesäure in Gegenwart eines Dehydratisierungsmittels wie Phosphoroxychlorid (POCl3) oder Polyphosphorsäure (PPA). Die Reaktion wird üblicherweise unter Rückflussbedingungen für mehrere Stunden durchgeführt, um eine vollständige Cyclisierung zu gewährleisten.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung ähneln der Laborsynthese, werden aber auf größere Mengen skaliert. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus wird die Reinigung des Endprodukts häufig durch Umkristallisation oder chromatographische Verfahren erreicht.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Butylphenyl)-5-(2-Methylphenyl)-1,3,4-oxadiazol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) erreicht werden.

Substitution: Elektrophiler und nukleophiler Substitutionsreaktionen können an den aromatischen Ringen auftreten, die durch Reagenzien wie Halogene oder Alkylierungsmittel unterstützt werden.

Häufige Reagenzien und Bedingungen

Oxidation: KMnO4 in saurem oder basischem Medium, CrO3 in Essigsäure.

Reduktion: LiAlH4 in trockenem Ether, NaBH4 in Methanol oder Ethanol.

Substitution: Halogene (Cl2, Br2) in Gegenwart eines Katalysators, Alkylierungsmittel (R-X) in Gegenwart einer Base.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von halogenierten oder alkylierten Derivaten.

Wissenschaftliche Forschungsanwendungen

2-(4-Butylphenyl)-5-(2-Methylphenyl)-1,3,4-oxadiazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle und Materialien verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere als Gerüst für die Entwicklung neuer Therapeutika.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie organischer lichtemittierender Dioden (OLEDs) und Photovoltaikzellen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Butylphenyl)-5-(2-Methylphenyl)-1,3,4-oxadiazol hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu einer Hemmung oder Aktivierung spezifischer Signalwege führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, können je nach der spezifischen untersuchten biologischen Aktivität variieren.

Wirkmechanismus

The mechanism of action of 2-(4-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

2-(4-Butylphenyl)-5-(2-Methylphenyl)-1,3,4-oxadiazol kann mit anderen Oxadiazol-Derivaten verglichen werden, wie z. B.:

- 2-Phenyl-5-(2-Methylphenyl)-1,3,4-oxadiazol

- 2-(4-Methylphenyl)-5-(2-Methylphenyl)-1,3,4-oxadiazol

- 2-(4-Butylphenyl)-5-Phenyl-1,3,4-oxadiazol

Diese Verbindungen weisen ähnliche strukturelle Merkmale auf, unterscheiden sich aber in ihren Substituenten, was ihre chemische Reaktivität und Anwendung beeinflussen kann.

Eigenschaften

Molekularformel |

C19H20N2O |

|---|---|

Molekulargewicht |

292.4 g/mol |

IUPAC-Name |

2-(4-butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C19H20N2O/c1-3-4-8-15-10-12-16(13-11-15)18-20-21-19(22-18)17-9-6-5-7-14(17)2/h5-7,9-13H,3-4,8H2,1-2H3 |

InChI-Schlüssel |

ZCTPYWQVFGMKIJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)

![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)

![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)

![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)

![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)

![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)

![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)

![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)

![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)

![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)